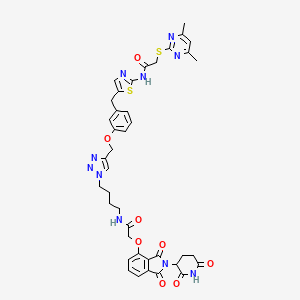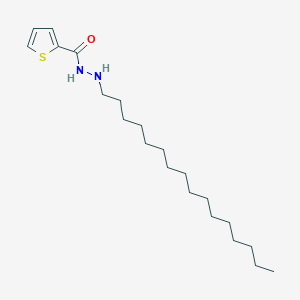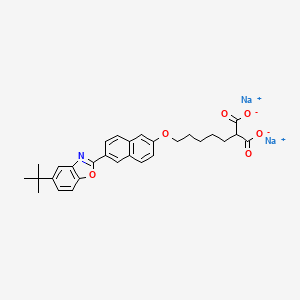
6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine
Descripción general
Descripción
6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine is a compound with the molecular formula C15H11F2N3 . It is a quinazoline derivative . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine is 271.26 g/mol . The IUPAC name for this compound is 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.26 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has three rotatable bonds .Aplicaciones Científicas De Investigación
1. Inhibition of Ubiquitin Specific Protease 13 (USP13) Spautin-1 is known to inhibit USP13, a potential target to significantly enhance the efficacy of mutant EGFR inhibition . This property of Spautin-1 has been used in the development of lead molecules for the treatment of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC) .
Autophagy Inhibition
Spautin-1 is a potent autophagy inhibitor . It has been used to study its effects on vascular, glial, and neuronal alterations in the oxygen-induced retinopathy mouse model . It has also been used to evaluate its pre-treatment effect on the response of canine osteosarcoma cells to doxorubicin .
Enhancement of Imatinib-Induced Apoptosis
Spautin-1 has been found to enhance imatinib-induced apoptosis in chronic myeloid leukemia . It inhibits imatinib-induced autophagy in CML cells by downregulating Beclin-1 .
4. Inhibition of Unfolded Protein Response (UPR) Spautin-1 has been identified as a novel UPR inhibitor under glucose starvation conditions . It prevents the induction of UPR-related proteins and shows preferential cytotoxicity in glucose-starved cancer cells .
Inhibition of PI3K/AKT Pathway
The pro-apoptotic activity of Spautin-1 is associated with the inactivation of the PI3K/AKT pathway and the activation of downstream GSK3β . This leads to the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-2 .
Kinase Inhibition
Spautin-1 has been found to display anti-proliferative activity towards EGFR-mutant NSCLC cells in vitro, which is at least partially associated with kinase inhibition .
Safety And Hazards
Propiedades
IUPAC Name |
6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIVHRPYFSSVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318621 | |
| Record name | Spautin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine | |
CAS RN |
1262888-28-7 | |
| Record name | Spautin-1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262888-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spautin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)
![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)

